molecular formula C14H15N3O2 B1671892 Indolidan CAS No. 100643-96-7

Indolidan

Cat. No. B1671892
M. Wt: 257.29 g/mol
InChI Key: LZCQFJKUAIWHRW-UHFFFAOYSA-N
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Description

Indolidan is a 2-indolinone derivative patented by the American pharmaceutical company Eli Lilly and Co as inotropic agents useful for the treatment of heart failure . It acts as a phosphodiesterase III inhibitor and decreases the thrombin-induced increase in endothelial permeability .


Synthesis Analysis

The synthesis of Indolidan involves complex chemical processes. Oxindoles, which are a key component of Indolidan, are found in various natural products and pharmaceutically active substances . The synthesis of diverse useful oxindole scaffolds has been reviewed, with research findings on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core discussed .


Molecular Structure Analysis

The molecular formula of Indolidan is C14H15N3O2 . The structure consists of a six-membered benzene ring fused with a five-membered pyrrole ring and a carbonyl group at the C-2 position .


Chemical Reactions Analysis

The chemical reactivity of 2-oxindole and its related derivatives, which include Indolidan, has been thoroughly discussed . The chemical reactivity of these substances is influenced by the presence of chiral and achiral catalysts .

Scientific Research Applications

Hemodynamic Efficacy and Arrhythmogenicity

Indolidan has been studied for its effects in congestive heart failure. In a clinical study involving patients with New York Heart Association (NYHA) class 2-3 heart failure, Indolidan showed some efficacy in acute intravenous and oral administration but did not exhibit significant hemodynamic changes during chronic therapy. However, it tended to increase the frequency of ventricular premature contractions, indicating a potential arrhythmogenic effect (Corder, Puls, & Wilson, 1992).

Radio-Labeled Indolidan Analogue for Biochemical Studies

Research has been conducted on the synthesis of a tritium-labeled analogue of Indolidan, which serves as a radioligand for phosphodiesterase-inhibitor cardiotonic binding sites. This radiolabeled compound, [3H]-LY186126, allowed for detailed biochemical studies regarding the interaction of Indolidan with its pharmacological receptor (Robertson, Krushinski, Utterback, & Kauffman, 1989).

Cardiovascular Toxicity Studies

Indolidan has been subjected to toxicity studies in animals. In beagle dogs, indolidan produced hemodynamic changes and cardiovascular lesions, particularly in the coronary arteries. These lesions were characterized by smooth muscle necrosis and destruction of the internal elastic membrane, highlighting potential toxicity concerns (Sandusky, Means, & Yeager, 1993).

Binding Sites and Inhibition of Phosphodiesterase

Indolidan's mechanism of action involves the inhibition of cyclic AMP phosphodiesterase (PDE), specifically PDE3. Studies have been conducted to compare the structure-activity relationships for PDE3 inhibition with indolidan binding to various sites, such as sarcoplasmic reticulum and a monoclonal antibody derived against indolidan. These studies aid in understanding the interaction of Indolidan with cardiac receptors and PDE3 isoforms (Ashikaga, Robertson, Sportsman, Strada, & Thompson, 1996).

Metabolism and Disposition

Indolidan's metabolism and disposition have been investigated across several animal species, including rats, mice, dogs, and monkeys. The studies focused on the excretion patterns of Indolidan, identifying major metabolites and understanding its pharmacokinetics. These investigations are crucial for determining the drug's behavior in different biological systems and its potential for human use (Bernstein & Franklin, 1988).

properties

IUPAC Name

3,3-dimethyl-5-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-14(2)9-7-8(3-4-11(9)15-13(14)19)10-5-6-12(18)17-16-10/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQFJKUAIWHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020739
Record name Indolidan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolidan

CAS RN

100643-96-7
Record name Indolidan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100643-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolidan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolidan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLIDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0751ZOW7OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
RF Kauffman, DW Robertson… - Cardiovascular Drug …, 1990 - Wiley Online Library
… In vivo effects of indolidan have been examined in detail … indolidan; isomazole (LY 175326; 16) and milrinone (2) have been included for comparative purposes. In response to indolidan …
Number of citations: 21 onlinelibrary.wiley.com
C Lugnier, B Muller, A Le Bec, C Beaudry… - … of Pharmacology and …, 1993 - Citeseer
The distribution of phosphodiesterase(PDE) activities was studled in canine cardiac microsomal fractions separated by sucrose density gradient (fractions F to Fv). These fractions were …
Number of citations: 90 citeseerx.ist.psu.edu
DW Robertson, JH Krushinski… - Journal of medicinal …, 1989 - ACS Publications
… ventricles, we found that indolidan is a linear competitive … Because of the potency and selectivityof indolidan as an inhibitor … Indolidan is a potent cardiotonic, and canine studies …
Number of citations: 27 pubs.acs.org
RF Kauffman, BG Utterback, DW Robertson - Circulation research, 1989 - Am Heart Assoc
… of indolidan (LY195115), was prepared in high specific activity, tritiated form to study the positive inotropic receptor(s) for cardiotonic phosphodiesterase inhibitors such as indolidan and …
Number of citations: 16 www.ahajournals.org
GE Sandusky Jr, MJ Vodicnik, RN Tamura - Fundamental and applied …, 1991 - Elsevier
… The male component of the indolidan study was terminated … treated with 1.3 mg/kg indolidan were found to have severe … with 1.3 mg/kg indolidan died from cardiovascular disease …
Number of citations: 12 www.sciencedirect.com
GE Sandusky, JR Means, HK Yeager - Fundamental and Applied …, 1993 - Elsevier
… by a single iv dose of 2.0 mg/kg indolidan were evaluated in four beagle (two male, two … This was followed by a multidose study in which the same dose of indolidan or vehicle was …
Number of citations: 8 www.sciencedirect.com
JR Bernstein, RB Franklin - Xenobiotica, 1988 - Taylor & Francis
… time of indolidan was 22 min, dehydro-indolidan eluted after … from the addition of indolidan and dehydro-indolidan to blank … the useful limit of detection of indolidan was 5 ng/ml plasma …
Number of citations: 1 www.tandfonline.com
T Ashikaga, DW Robertson, RJ Sportsman… - Journal of Receptors …, 1996 - Taylor & Francis
… analogs have been used to define indolidan sarcoplasmic reticulum (SR) … with indolidan binding to two types of sites: canine SR and a monoclonal antibody derived against indolidan …
Number of citations: 1 www.tandfonline.com
CN Corder, A Puls, M Wilson - International Journal of Clinical …, 1992 - europepmc.org
Indolidan (IN) experimentally inhibits type IV phosphodiesterase. It was administered to twelve patients (age 64+/-15 years) with New York Heart Association (NYHA) class 2-3 …
Number of citations: 3 europepmc.org
M Hamilton - Journal of Chromatography B: Biomedical Sciences …, 1988 - Elsevier
A method is described for the determination of indolidan and its dehydro metabolite in human plasma. Two procedures are given, one manual and one which is semi-automated by use …
Number of citations: 5 www.sciencedirect.com

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